molecular formula C14H17NO B7853134 (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B7853134
M. Wt: 215.29 g/mol
InChI Key: RSUHKGOVXMXCND-BETUJISGSA-N
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Description

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: is a bicyclic compound featuring a benzyl group attached to an azabicyclo[321]octane skeleton

Synthetic Routes and Reaction Conditions:

  • Intramolecular Nitrone Cycloaddition: One common synthetic route involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction. This method uses readily accessible vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions.

  • Oxidative Dearomatization: Another approach is oxidative dearomatization-induced divergent [5+2] cascade reactions, which enable the synthesis of diversely functionalized bicyclo[3.2.1]octanes.

Industrial Production Methods: The industrial production of this compound typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yields and diastereoselectivity.

Chemical Reactions Analysis

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: undergoes various types of chemical reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles and leaving groups

Major Products Formed:

  • Oxidation: Ketones or carboxylic acids

  • Reduction: Alcohols or amines

  • Substitution: Substituted bicyclo[3.2.1]octanes

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions.

  • Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one: is unique due to its bicyclic structure and the presence of the benzyl group. Similar compounds include:

  • Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but may have different substituents.

  • 8-Azabicyclo[3.2.1]octane derivatives: These compounds have similar bicyclic frameworks but lack the benzyl group.

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Properties

IUPAC Name

(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUHKGOVXMXCND-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(=O)C[C@@H]1N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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